UK-432097
Overview
Description
UK 432097 is a synthetic organic compound developed by Pfizer for the treatment of chronic obstructive pulmonary disease. It acts as a potent and selective agonist of the adenosine A2A receptor. Despite its initial promise, it was discontinued from clinical trials due to poor efficacy results. its high selectivity has made it useful for detailed mapping of the internal structure of the adenosine A2A receptor .
Preparation Methods
The synthesis of UK 432097 involves multiple steps, including the formation of a purine base attached to a ribosyl moiety. The synthetic route typically includes the following steps:
Formation of the purine base: This involves the reaction of appropriate starting materials under controlled conditions to form the purine nucleus.
Attachment of the ribosyl moiety: The ribosyl group is attached to the purine base through a glycosylation reaction.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of UK 432097
Chemical Reactions Analysis
UK 432097 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
UK 432097 has several scientific research applications, including:
Chemistry: It is used as a reference compound for studying the adenosine A2A receptor and its interactions with other molecules.
Biology: The compound is used to investigate the biological functions of the adenosine A2A receptor in various cellular processes.
Medicine: Although it was discontinued for clinical use, UK 432097 is still used in preclinical studies to explore its potential therapeutic effects on other diseases.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting the adenosine A2A receptor .
Mechanism of Action
UK 432097 exerts its effects by selectively binding to and activating the adenosine A2A receptor. This activation leads to the stimulation of intracellular signaling pathways, including the cyclic adenosine monophosphate pathway. The compound’s high selectivity for the adenosine A2A receptor makes it a valuable tool for studying the receptor’s structure and function .
Comparison with Similar Compounds
UK 432097 is unique due to its high selectivity and potency as an adenosine A2A receptor agonist. Similar compounds include:
NECA (5’-N-Ethylcarboxamidoadenosine): Another adenosine receptor agonist with a broader range of activity.
CGS 21680: A selective adenosine A2A receptor agonist used in various research studies.
Regadenoson: A selective adenosine A2A receptor agonist used clinically as a pharmacologic stress agent
UK 432097 stands out due to its high affinity and selectivity for the adenosine A2A receptor, making it a valuable tool for detailed structural studies and receptor mapping.
Properties
IUPAC Name |
6-(2,2-diphenylethylamino)-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]-N-[2-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]ethyl]purine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N11O6/c1-2-41-37(54)33-31(52)32(53)39(57-33)51-24-46-30-34(45-23-28(25-11-5-3-6-12-25)26-13-7-4-8-14-26)48-35(49-36(30)51)38(55)43-19-20-44-40(56)47-27-16-21-50(22-17-27)29-15-9-10-18-42-29/h3-15,18,24,27-28,31-33,39,52-53H,2,16-17,19-23H2,1H3,(H,41,54)(H,43,55)(H2,44,47,56)(H,45,48,49)/t31-,32+,33-,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTHAEBAWXWVID-HXEFRTELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N11O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431408 | |
Record name | UK-432,097 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380221-63-6 | |
Record name | 1-Deoxy-1-[6-[(2,2-diphenylethyl)amino]-2-[[[2-[[[[1-(2-pyridinyl)-4-piperidinyl]amino]carbonyl]amino]ethyl]amino]carbonyl]-9H-purin-9-yl]-N-ethyl-β-D-ribofuranuronamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380221-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | UK-432097 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380221636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UK-432097 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | UK-432,097 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UK-432097 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3OAJ1R5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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